molecular formula C15H26ClNO3 B1676519 Metoprolol hydrochloride CAS No. 56392-18-8

Metoprolol hydrochloride

Cat. No. B1676519
CAS RN: 56392-18-8
M. Wt: 303.82 g/mol
InChI Key: UKBBZNRSHOCRNP-UHFFFAOYSA-N
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Description

Metoprolol is a selective beta1-adrenoreceptor blocking agent . It is used to treat angina (chest pain), hypertension (high blood pressure), and it is also used to lower the risk of death or needing to be hospitalized for heart failure . Metoprolol has a role as a beta-adrenergic antagonist, an antihypertensive agent, a xenobiotic, an environmental contaminant, and a geroprotector .


Synthesis Analysis

The synthesis of metoprolol involves the reaction of racemic 2-[4-(2’-methoxyethyl)-phenoxymethyl]-oxirane . More details about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The crystal packing of metoprolol is dominated by an O-H…N/N…H-O pair of hydrogen bonds, which gives rise to chains containing alternating R and S metoprolol molecules extending along the b axis . More details about the molecular structure can be found in the referenced papers .


Chemical Reactions Analysis

Metoprolol undergoes various chemical reactions in the body. For instance, it is subject to considerable drug–gene interaction effects caused by genetic variations of the CYP2D6 gene . More details about the chemical reactions can be found in the referenced papers .

Scientific Research Applications

Quantitative Determination in Blood Plasma

Metoprolol hydrochloride, a selective β1-adrenoblocker, is studied for its therapeutic drug monitoring in human plasma. An HPLC-MS/MS method was developed for its quantitative determination, proving effective in measuring metoprolol concentrations in patients with arterial hypertension (Myl’nikov et al., 2022).

Metabolomic Profiling in Myocardial Ischemia

Metoprolol's effects on metabolic networks in vivo were examined in a murine model of acute myocardial ischemia. The study revealed alterations in several metabolic pathways, suggesting metoprolol's impact beyond the β1 adrenergic receptor, providing insights into its therapeutic mechanisms (Lai et al., 2020).

Environmental Impact and Removal

Research on the environmental impact of metoprolol includes its frequent detection in wastewater and the exploration of methods for its degradation. The use of graphite-PVC composite as an anode demonstrated significant effectiveness in removing metoprolol from wastewater, highlighting environmental concerns related to pharmaceutical residues (Mussa et al., 2020).

Pharmacokinetic Modeling and Genetic Factors

A physiologically based pharmacokinetic model for metoprolol was developed to account for variations in its metabolism due to genetic polymorphism in CYP2D6 genotypes. This study emphasized the importance of considering genetic differences in drug prescription and treatment approaches (Lee, 2020).

Photodegradation Studies

Metoprolol's indirect photodegradation process in the presence of fulvic acids was investigated, showing significant degradation under simulated sunlight. This research contributes to understanding the environmental fate of pharmaceuticals and their interaction with organic matter (Filipe et al., 2019).

Role in CYP2D6 Phenotyping

Metoprolol serves as a probe drug for phenotyping cytochrome P450 (CYP) 2D6. A study explored the effects of rifampicin on metoprolol metabolism, revealing that while CYP2D6 is the primary metabolic pathway, other CYP enzymes also contribute, providing insights into drug-drug interactions (Berger et al., 2018).

Safety And Hazards

Metoprolol has several side effects including heart failure exacerbation, fatigue, depression, bradycardia or heart block, hypotension, bronchospasm, cold extremities, dizziness, decreased libido, diarrhea, tinnitus, decreased exercise tolerance, glucose intolerance, and may mask hypoglycemia . It should not be used if you have a serious heart problem, severe circulation problems, severe heart failure, or a history of slow heart beats that caused fainting .

properties

IUPAC Name

1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3.ClH/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;/h4-7,12,14,16-17H,8-11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBBZNRSHOCRNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10971818
Record name 1-[4-(2-Methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metoprolol hydrochloride

CAS RN

56392-18-8
Record name Metoprolol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56392-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metoprolol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056392188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4-(2-Methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METOPROLOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS4SUC4LC5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
97
Citations
NO Bodin, H Flodh, G Magnusson… - Acta …, 1975 - Wiley Online Library
… The other groups were given metoprolol hydrochloride dissolved in distilled water by gavage once daily on seven days each week for 5 weeks. The dose levels were 10, 50 and 100 mg/…
Number of citations: 17 onlinelibrary.wiley.com
VL Lanchote, PS Bonato, PM Cerqueira… - … of Chromatography B …, 2000 - Elsevier
… Louis, MO, USA), S-(−)metoprolol hydrochloride (H 150/65), R-(+)-metoprolol hydrochloride (H 150/64) and the metoprolol metabolites H 117/04 hydrochloride (acid metabolite), H 119/…
Number of citations: 52 www.sciencedirect.com
G Johnsson, G Nyberg, L Sölvell - Acta Pharmacologica et …, 1975 - Wiley Online Library
… In the present investigation metoprolol hydrochloride and propranolol hydrochloride inhibited … As 40 mg metoprolol hydrochloride corresponds to 47 mg metoprolol tartrate, propranolol …
Number of citations: 61 onlinelibrary.wiley.com
A Mozayani, P Singer, G Jones - Journal of analytical toxicology, 1995 - academic.oup.com
… Metoprolol hydrochloride and oxprenolol hydrochloride were gifts from Ciba-Geigy. Propranolol hydrochloride and naloxone hydrochloride were gifts from Endo Canada and Ayerst …
Number of citations: 18 academic.oup.com
G Johnsson, N Svedmyr, G Thiringer - European Journal of Clinical …, 1975 - Springer
… Propranolol hydrochloride was given in a dose of 0.06 mg/kg, and metoprolol hydrochloride in a dose of 0.12 mg/kg iv From animal experiments and from initial human pharmacological …
Number of citations: 132 link.springer.com
NR Swami, VK Badhe, VV Deshpande… - Anaesthesia, Pain & …, 2018 - apicareonline.com
… Inj metoprolol hydrochloride 30 µg/kg in Group M and inj labetalol 0.2 mg/kg in Group L respectively were given intravenously 5 min prior to induction. Heart rate, systolic, diastolic and …
Number of citations: 4 apicareonline.com
PO Attman, M Aurell, G Johnsson - European Journal of Clinical …, 1975 - Springer
… Propranolol hydrochloride and metoprolol hydrochloride (Fig. i) were given in oral doses of … been shown separately that 40 mg of metoprolol hydrochloride orally reduced the heart rate …
Number of citations: 44 link.springer.com
G Johnsson - Acta Pharmacologica et Toxicologica, 1975 - Wiley Online Library
… Each subject took part in at least two studies, in which they received 5 mg propranolol hydrochloride and 10 mg metoprolol hydrochloride respectively. Three of them also received 10 …
Number of citations: 143 onlinelibrary.wiley.com
RJ Straka, KA Johnson, PS Marshall… - … of Chromatography B …, 1990 - Elsevier
… R-Metoprolol hydrochloride and S-metoprolol hydrochloride were kindly donated by Ciba-Geigy (Basel, Switzerland), racemic metoprolol tartrate was purchased from Sigma (St. Louis, …
Number of citations: 39 www.sciencedirect.com
F Li, SF Cooper, M Côté - … of Chromatography B: Biomedical Sciences and …, 1995 - Elsevier
… They are also grateful to Astra Hassle AB for the supply of authentic standards of racemic metoprolol tartrate, S(-)metoprolol hydrochloride, metabolite H 105/22 benzoate, metabolite H …
Number of citations: 43 www.sciencedirect.com

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